N,N'-diacetylchitobiono-1,5-lactone

Description

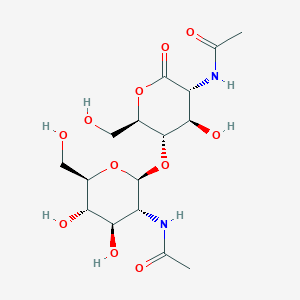

N,N'-Diacetylchitobiono-1,5-lactone (molecular formula: C₁₆H₂₆N₂O₁₁; average molecular weight: 422.387) is a stereochemically complex lactone derivative of chitin, featuring nine defined stereocenters . This compound is structurally characterized by two acetylated amino groups on a disaccharide backbone, forming a 1,5-lactone ring. It plays a significant role in glycobiology, particularly in studies involving enzymatic degradation of chitin and the synthesis of chitin oligosaccharides . Its stereochemical complexity and acetylated moieties distinguish it from simpler sugar lactones, enabling unique interactions with enzymes like chitinases and phosphorylases .

Properties

Molecular Formula |

C16H26N2O11 |

|---|---|

Molecular Weight |

422.38 g/mol |

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-oxooxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C16H26N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-14,16,19-20,23-25H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,16+/m1/s1 |

InChI Key |

QEWMGEYMXSBQHP-XYLIUAONSA-N |

SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(=O)C(C2O)NC(=O)C)CO)CO)O)O |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)NC(=O)C)CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(=O)C(C2O)NC(=O)C)CO)CO)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Lactones

D-Glucono-1,5-lactone

- Molecular Formula : C₆H₁₀O₆ (Molecular Weight: 178.14).

- Key Features: A monocyclic sugar acid lactone derived from glucose oxidation. It serves as a metabolic intermediate in fungi (e.g., Aspergillus niger), where it is converted to D-gluconate via gluconolactonase .

- Applications : Used in surfactant synthesis (e.g., Gemini surfactants with antimicrobial properties) and as a precursor in carbohydrate-active enzyme studies .

- Contrast with N,N'-Diacetylchitobiono-1,5-lactone: Lacks acetylated amino groups and stereochemical complexity, making it less specialized for glycobiology but more versatile in industrial applications .

Cellobiono-1,5-lactone (CbL)

- Molecular Formula : C₁₂H₂₀O₁₁ (Molecular Weight: 340.28).

- Key Features : A β-1,4-linked disaccharide lactone. Acts as a specific inducer of cellulases (e.g., cellobiohydrolases I/II and endoglucanase I) in Trichoderma reesei, with higher specificity than sophorose .

- Applications : Critical in biofuel research for enhancing cellulase production.

- Contrast: Unlike this compound, CbL lacks acetylated amino groups and is tailored for cellulose degradation rather than chitin metabolism .

4-Deoxy-L-fucono-1,5-lactone

- Key Features : Synthesized from L-fucose via dehydrogenase activity. Missing a hydroxyl group at C-4, preventing rearrangement to 1,4-lactone .

- Applications : Used to study lactonase substrate specificity in bacterial metabolism (e.g., Bacteroides vulgatus).

2,3,4,6-Tetra-O-benzyl-D-galactono-1,5-lactone

- Key Features : A benzyl-protected galactose derivative. Used as a synthon for complex glycopolymers and glycodendrimers .

- Applications: Biomedical materials, drug delivery systems, and diagnostics.

- Contrast: Benzyl groups enhance solubility for synthetic chemistry but reduce biological compatibility compared to acetylated amino groups in this compound .

2-Acetamido-2-deoxy-D-gluconhydroximo-1,5-lactone 1,3,4,6-tetraacetate

- Key Features: Features multiple acetylated hydroxyl groups and a hydroximino moiety.

- Applications : Glycobiology research, including inhibition studies of glycosidases and synthesis of glycomimetics .

- Contrast: While both compounds are acetylated, the hydroximino group in this lactone enables distinct chemical reactivity compared to the disaccharide backbone of this compound .

Data Tables Summarizing Comparative Features

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.